molecular formula C12H17BrN2O2 B13487623 Tert-butyl ((3-bromopyridin-4-yl)methyl)(methyl)carbamate CAS No. 463941-59-5

Tert-butyl ((3-bromopyridin-4-yl)methyl)(methyl)carbamate

Cat. No.: B13487623
CAS No.: 463941-59-5
M. Wt: 301.18 g/mol
InChI Key: QZZIYNHOHCQZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of tert-butyl N-[(3-bromopyridin-4-yl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromopyridine-4-methylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

tert-Butyl N-[(3-bromopyridin-4-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions .

Scientific Research Applications

tert-Butyl N-[(3-bromopyridin-4-yl)methyl]-N-methylcarbamate is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-bromopyridin-4-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

tert-Butyl N-[(3-bromopyridin-4-yl)methyl]-N-methylcarbamate can be compared with other similar compounds, such as:

Properties

CAS No.

463941-59-5

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl N-[(3-bromopyridin-4-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15(4)8-9-5-6-14-7-10(9)13/h5-7H,8H2,1-4H3

InChI Key

QZZIYNHOHCQZFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=C(C=NC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.